Methyl 3-(trifluoromethoxy)propanoate

Description

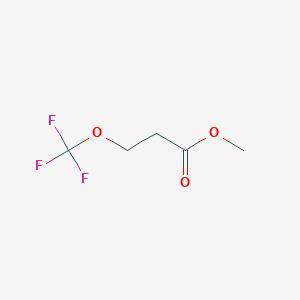

Structure

3D Structure

Properties

IUPAC Name |

methyl 3-(trifluoromethoxy)propanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7F3O3/c1-10-4(9)2-3-11-5(6,7)8/h2-3H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLRJDXIQQPRCNS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCOC(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7F3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity and Reaction Mechanisms of Methyl 3 Trifluoromethoxy Propanoate

Specific Reaction Pathways Influenced by the Trifluoromethoxy Group

Beyond modulating the reactivity of the ester, the trifluoromethoxy group introduces the possibility of specific reaction pathways involving adjacent carbon atoms.

The protons on the carbon alpha to the ester carbonyl (C2) are acidic and can be removed by a suitable base to form a carbanion, specifically an enolate. The acidity of these α-protons is significantly enhanced by two factors: the electron-withdrawing effect of the adjacent carbonyl group and the powerful inductive effect of the trifluoromethoxy group at the β-position. libretexts.org The -OCF3 group helps to stabilize the negative charge of the resulting carbanion.

While this inductive stabilization facilitates the formation of the anion, it also reduces the nucleophilicity of the carbanion to some extent. The electron-withdrawing field effect holds the negative charge more tightly, making the anion less reactive towards electrophiles compared to an enolate without such a powerful deactivating group. Therefore, a trade-off exists: the C2 carbanion of Methyl 3-(trifluoromethoxy)propanoate is easier to generate than in non-fluorinated analogs, but it is also a less potent nucleophile. Despite this, the anion can still participate in reactions such as alkylations and aldol (B89426) condensations, although stronger reaction conditions may be required compared to more reactive enolates.

The formation of a carbanion at the C2 position introduces a significant potential side reaction: beta-elimination. The trifluoromethoxy group on the β-carbon can act as a leaving group. This process is characteristic of the E1cb (Elimination, Unimolecular, conjugate Base) mechanism, which is common for fluorinated compounds. siue.edu

The E1cb mechanism proceeds in two steps:

Deprotonation: A base removes a proton from the α-carbon (C2) to form a stabilized carbanion (the conjugate base).

Loss of Leaving Group: The carbanion expels the leaving group from the β-carbon (C3), in this case, the trifluoromethoxide anion (-OCF3), to form an alkene (methyl acrylate).

This elimination pathway directly competes with the desired nucleophilic reactions of the carbanion. siue.edu Preventing this side reaction is crucial for synthetic applications that rely on the formation and subsequent reaction of the C2 anion.

Defluorination, or the loss of a fluoride (B91410) ion from the trifluoromethoxy group, is another potential but less likely pathway under these conditions. The spontaneous loss of fluoride is a notorious decomposition pathway for α-trifluoromethyl carbanions. nih.gov However, for a carbanion beta to the -OCF3 group, this pathway is less direct. Reductive defluorination can occur under harsh reducing conditions involving low-valent metals, but it is not a primary concern during base-mediated carbanion formation. ccspublishing.org.cn The main competing pathway remains the E1cb elimination of the entire trifluoromethoxy group.

| Factor | Conditions Favoring Desired Nucleophilic Reaction | Conditions Favoring β-Elimination Side Reaction |

|---|---|---|

| Temperature | Low temperatures (e.g., -78 °C) | Higher temperatures |

| Base | Non-nucleophilic, sterically hindered bases (e.g., LDA) used stoichiometrically | Strong, less hindered bases, or catalytic amounts that allow equilibrium |

| Solvent | Aprotic, polar solvents (e.g., THF) that solvate the counter-ion | Solvents that promote dissociation of the ion pair |

| Procedure | Rapid trapping of the generated carbanion with a reactive electrophile | Allowing the carbanion to exist for extended periods before adding an electrophile |

Mechanistic Investigations of Transformations Involving the Propanoate Moiety3.3.1. Role of Enolate Chemistry in Functional Group Interconversions3.3.2. Kinetic and Thermodynamic Aspects of Reactions involving Trifluoromethoxy Esters

General information on the reactivity of compounds containing the trifluoromethoxy group exists, and the principles of enolate chemistry are well-established for a wide range of esters. However, the influence of the trifluoromethoxy group at the 3-position of the propanoate chain on the formation, stability, and reactivity of the corresponding enolate is a nuanced topic that requires specific investigation. Without such studies, any discussion would be purely speculative and would not meet the required standard of scientific accuracy.

Similarly, the kinetic and thermodynamic parameters for reactions involving this compound have not been reported in the accessible literature. Data on reaction rates, activation energies, and equilibrium constants are essential for a quantitative understanding of its chemical behavior. The electronic and steric effects of the trifluoromethoxy group are expected to significantly influence these parameters, making extrapolation from other esters unreliable.

Spectroscopic Characterization and Advanced Analytical Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for delineating the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, signal multiplicities, and coupling constants, the precise arrangement of atoms in Methyl 3-(trifluoromethoxy)propanoate can be determined.

Proton Nuclear Magnetic Resonance (¹H NMR) Applications

Proton NMR (¹H NMR) spectroscopy provides information about the different types of protons and their neighboring atoms within a molecule. For this compound, the expected ¹H NMR spectrum would show distinct signals corresponding to the methyl ester protons (-OCH₃), and the two methylene (B1212753) groups (-CH₂-) of the propanoate chain. The chemical shifts of the methylene protons would be influenced by the adjacent electron-withdrawing trifluoromethoxy and ester groups. The integration of the peak areas would correspond to the number of protons in each unique environment.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Applications

Carbon-13 NMR (¹³C NMR) spectroscopy is used to determine the number of unique carbon atoms and their chemical environments. In the ¹³C NMR spectrum of this compound, distinct peaks would be observed for the carbonyl carbon of the ester, the methyl carbon of the ester, the two methylene carbons, and the carbon of the trifluoromethoxy group. The chemical shift of the carbonyl carbon would appear significantly downfield due to the deshielding effect of the double-bonded oxygen atoms. The carbon of the trifluoromethoxy group would also have a characteristic chemical shift, influenced by the highly electronegative fluorine atoms.

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) for Analyzing the Trifluoromethoxy Moiety

Fluorine-19 NMR (¹⁹F NMR) is a specialized NMR technique that is highly sensitive to the presence of fluorine atoms in a molecule. nih.gov For this compound, the ¹⁹F NMR spectrum would be expected to show a singlet for the three equivalent fluorine atoms of the trifluoromethoxy (-OCF₃) group. rsc.org The chemical shift of this signal provides a key diagnostic marker for the presence and electronic environment of the trifluoromethoxy moiety. nih.gov

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are pivotal in elucidating the electronic structure of Methyl 3-(trifluoromethoxy)propanoate. Methods such as B3LYP and B3PW91 are commonly used to optimize molecular geometry and predict spectroscopic properties like NMR chemical shifts. epstem.net These calculations can reveal the distribution of electron density, molecular orbital energies (such as the Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO), and the molecular electrostatic potential (MEP).

The trifluoromethoxy group (-OCF₃) is known to be a strong electron-withdrawing group, significantly influencing the electronic properties of the molecule. beilstein-journals.orgnih.gov This effect is primarily due to the high electronegativity of the fluorine atoms. Quantum chemical calculations would likely show a significant polarization of the C-O-C linkage in the trifluoromethoxy moiety and a notable impact on the electron density of the adjacent propyl chain and the ester group.

The HOMO-LUMO energy gap is a critical parameter for predicting the chemical reactivity and kinetic stability of a molecule. A large HOMO-LUMO gap suggests high stability and low reactivity. For this compound, the electron-withdrawing nature of the -OCF₃ group is expected to lower the energy of the HOMO, potentially leading to a larger energy gap and consequently, greater stability compared to its non-fluorinated analog, methyl 3-methoxypropanoate.

Table 1: Predicted Electronic Properties of this compound

| Property | Predicted Value/Characteristic | Computational Method |

|---|---|---|

| HOMO Energy | Lowered due to -OCF₃ group | DFT (e.g., B3LYP/6-311++G(d,p)) |

| LUMO Energy | Moderately affected | DFT (e.g., B3LYP/6-311++G(d,p)) |

| HOMO-LUMO Gap | Increased, indicating higher stability | DFT (e.g., B3LYP/6-311++G(d,p)) |

| Molecular Dipole Moment | Significant, due to electronegative F atoms | DFT (e.g., B3LYP/6-311++G(d,p)) |

Molecular Modeling of Intramolecular and Intermolecular Interactions

Molecular modeling techniques are essential for studying the non-covalent interactions that govern the behavior of this compound in various environments. These interactions can be both intramolecular (within the same molecule) and intermolecular (between different molecules).

Intramolecularly, the interactions between the trifluoromethoxy group and the ester functionality are of particular interest. Non-covalent interaction (NCI) analysis can be employed to visualize and characterize weak interactions, such as hydrogen bonds and van der Waals forces. umanitoba.ca In this compound, potential intramolecular interactions could include weak hydrogen bonds between the fluorine atoms and hydrogen atoms on the propyl chain, which would influence the molecule's preferred conformation.

Intermolecularly, molecular modeling can predict how molecules of this compound interact with each other and with other molecules. The presence of the polar ester group and the highly electronegative trifluoromethoxy group suggests that dipole-dipole interactions will be significant. Furthermore, the fluorine atoms can act as weak hydrogen bond acceptors. Understanding these interactions is crucial for predicting physical properties such as boiling point and solubility. For instance, studies on methyl butanoate with alkanols have shown how molecular interactions can be investigated using experimental and modeling approaches. researchgate.net

Conformational Analysis of Trifluoromethoxy-Substituted Esters

The conformational landscape of trifluoromethoxy-substituted esters is complex due to the rotational freedom around several single bonds. Conformational analysis aims to identify the stable conformers (energy minima) and the energy barriers for interconversion between them. researchgate.net The trifluoromethoxy group itself has a specific conformational preference, often differing from the methoxy (B1213986) group. While methoxy groups in similar structures might favor planar conformations, the trifluoromethoxy group often prefers a non-planar or skewed orientation. beilstein-journals.orgnih.gov

For this compound, the key dihedral angles to consider are those around the C-C bonds of the propyl chain and the C-O bond of the trifluoromethoxy group. Computational methods can be used to construct a potential energy surface (PES) by systematically rotating these bonds and calculating the energy at each step. researchgate.net This analysis would likely reveal several low-energy conformers. The relative populations of these conformers at a given temperature can be estimated using the Boltzmann distribution. Studies on related trifluoromethyl-substituted esters have shown that non-planar conformations can be predominant. rsc.orgrsc.org

Prediction of Reaction Pathways and Transition State Geometries

Computational chemistry is a powerful tool for investigating potential chemical reactions involving this compound. By mapping the potential energy surface, it is possible to identify the minimum energy pathways for various reactions and to characterize the geometries and energies of the transition states.

A common reaction for esters is hydrolysis, which can be either acid- or base-catalyzed. Theoretical calculations can model the step-by-step mechanism of this reaction, including the formation of tetrahedral intermediates and the proton transfer steps. The activation energies for each step can be calculated, providing insights into the reaction kinetics.

The presence of the electron-withdrawing trifluoromethoxy group is expected to make the carbonyl carbon of the ester group more electrophilic and thus more susceptible to nucleophilic attack. This would likely influence the rate of hydrolysis. Computational studies can quantify this effect by comparing the calculated activation energies for the hydrolysis of this compound with that of its non-fluorinated counterpart.

Table 3: Hypothetical Reaction Pathway Analysis for Hydrolysis

| Reaction Step | Description | Key Computational Outputs |

|---|---|---|

| Nucleophilic Attack | Approach of a nucleophile (e.g., OH⁻) to the carbonyl carbon. | Geometry of the transition state, activation energy. |

| Formation of Tetrahedral Intermediate | The carbonyl carbon changes hybridization from sp² to sp³. | Structure and stability of the intermediate. |

Applications and Research Trajectories in Organic Chemistry and Materials Science

Methyl 3-(trifluoromethoxy)propanoate as a Versatile Synthetic Building Block

Fluorinated compounds are essential building blocks in medicinal chemistry and materials science, used to modulate properties like stability, reactivity, and lipophilicity with minimal steric changes. sigmaaldrich.com this compound, by virtue of its ester and trifluoromethoxy functionalities, is positioned as a potentially versatile reagent for introducing the trifluoromethoxy group into more complex molecular architectures.

Precursor in the Synthesis of Complex Organic Molecules

While specific, multi-step syntheses originating from this compound are not extensively detailed in prominent literature, its structure suggests clear pathways for its use as a precursor. The ester group can undergo a variety of classical transformations, such as hydrolysis to the corresponding carboxylic acid, reduction to an alcohol, or reaction with organometallic reagents to form ketones or tertiary alcohols. These transformations would yield more complex molecules where the trifluoromethoxy group is retained, imparting its characteristic properties onto the new structure. The reactivity of the ester functional group makes it a handle for chain extension and elaboration in the synthesis of complex fluorinated compounds.

Intermediate in Heterocycle Synthesis

The synthesis of fluorinated nitrogen heterocycles is an area of intense research due to their prevalence in pharmaceuticals. researchgate.net Aliphatic esters and their derivatives are common starting materials in cyclization reactions to form heterocyclic rings. For instance, the propanoate backbone of this compound could potentially be utilized in condensation reactions with dinucleophiles, such as hydrazines or amidines, to construct various five- or six-membered heterocycles. While α,β-unsaturated trifluoromethyl ketones are well-documented as versatile building blocks for fluorinated heterocycles, the use of saturated esters like this compound represents an alternative, albeit less documented, strategy. researchgate.net The presence of the trifluoromethoxy group in the final heterocyclic product would be expected to significantly influence its biological and physical properties.

Role in the Development of Advanced Fluorinated Organic Compounds

The trifluoromethoxy group is a critical substituent in the design of modern bioactive compounds and materials, offering a unique combination of properties that distinguish it from other fluorinated and non-fluorinated analogues. bohrium.combeilstein-journals.org

Influence of the Trifluoromethoxy Group on Molecular Properties Relevant to Chemical Design, such as Lipophilicity and Metabolic Stability

The trifluoromethoxy group profoundly alters key molecular properties that are critical in chemical design, particularly in the pharmaceutical and agrochemical sectors. nih.govnih.gov

Lipophilicity: The -OCF₃ group is one of the most lipophilic substituents used in medicinal chemistry. nih.gov It significantly increases the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and improve bioavailability. nih.govresearchgate.net The Hansch lipophilicity parameter (π), a measure of a substituent's contribution to a molecule's partition coefficient, highlights this effect.

Metabolic Stability: A primary reason for incorporating fluorine into molecules is to enhance their metabolic stability. nih.govmdpi.com The carbon-fluorine bond is exceptionally strong, making the trifluoromethoxy group highly resistant to oxidative metabolism. nih.govmdpi.com Furthermore, the strong electron-withdrawing effect of the fluorine atoms reduces the ability of the ether oxygen to act as a hydrogen bond acceptor, which can diminish interactions with metabolic enzymes. nih.gov This increased stability often leads to a longer biological half-life for compounds containing the -OCF₃ moiety. nih.gov

The following table provides a comparative overview of the properties of the trifluoromethoxy group relative to other common substituents.

| Substituent | Hansch Lipophilicity Parameter (π) | Electronic Effect | Key Characteristics |

| -H | 0.00 | Neutral | Baseline reference |

| -CH₃ | 0.56 | Weakly Electron-Donating | Adds bulk and moderate lipophilicity |

| -OCH₃ | -0.02 | Strongly Electron-Donating (Resonance) | Can be a site of metabolic O-demethylation |

| -Cl | 0.71 | Electron-Withdrawing (Inductive) | Halogen bonding potential, moderate lipophilicity |

| -CF₃ | 0.88 | Strongly Electron-Withdrawing | Increases lipophilicity and metabolic stability |

| -OCF₃ | 1.04 | Strongly Electron-Withdrawing | Highly lipophilic, metabolically robust |

The Trifluoromethoxy Group as a "Pseudohalogen" or "Superhalogen" Equivalent

Due to its potent electronic properties, the trifluoromethoxy group has been described as a "pseudohalogen" or "superhalogen". beilstein-journals.orgnih.gov This characterization stems from its strong electron-withdrawing nature, which is comparable to or even exceeds that of halogens like chlorine. nih.gov This effect is primarily inductive, caused by the high electronegativity of the three fluorine atoms pulling electron density away from the rest of the molecule through the oxygen atom. reddit.com Unlike a methoxy (B1213986) group (-OCH₃), which is a strong resonance donor, the -OCF₃ group's ability to donate its oxygen lone pairs via resonance is severely diminished by the fluorine atoms. reddit.com This powerful, long-range electron-withdrawing capacity makes it superior to even the trifluoromethyl (-CF₃) group in certain contexts for promoting specific chemical reactions. nih.govresearchgate.net

Research in Specialty Chemicals and Advanced Materials Production

The unique properties conferred by the trifluoromethoxy group make it an attractive component for the synthesis of specialty chemicals and advanced materials. sigmaaldrich.commdpi.com Although specific applications of this compound in materials science are not widely reported, its structure suggests potential utility. The introduction of -OCF₃ groups into polymers or other materials can lead to enhanced thermal stability, chemical resistance, and modified surface properties, such as low surface energy (hydrophobicity and oleophobicity). The ester functionality of this compound could serve as a monomer or a modifying agent in the production of specialty polyesters or polyacrylates, where the trifluoromethoxy side chain would impart these desirable fluorinated properties to the bulk material.

Future Perspectives and Research Challenges

Development of Novel and More Efficient Trifluoromethoxylation Reagents

A significant hurdle in the synthesis of trifluoromethoxylated compounds is the availability of practical and efficient reagents. Historically, methods for introducing the OCF3 group have been indirect or have relied on volatile and difficult-to-handle reagents. While significant progress has been made, the development of next-generation reagents remains a primary focus.

Future research will likely concentrate on reagents that are:

Thermally Stable and Less Volatile: Many current reagents require low temperatures or are difficult to handle due to their volatility. New reagents that are solid or high-boiling liquids would offer significant practical advantages in both laboratory and industrial settings.

More Atom Economical: The development of reagents that transfer the OCF3 group with higher efficiency and generate less waste is a key goal for sustainable chemistry.

Broader in Scope and Functionality Tolerance: Reagents that can trifluoromethoxylate a wider range of substrates, including complex molecules with sensitive functional groups, are highly sought after. This is particularly relevant for late-stage functionalization in drug discovery.

Safer and More Cost-Effective: Reducing the hazards associated with reagents and lowering their production costs are crucial for broader adoption.

Recent innovations have seen the emergence of reagents like N-trifluoromethoxy-4-cyano-pyridinium and various hypervalent iodine compounds, which have expanded the toolkit for chemists. The table below summarizes some classes of recently developed trifluoromethoxylation reagents.

| Reagent Class | Example(s) | Key Features |

| Hypervalent Iodine Reagents | Togni Reagents | Enable O-trifluoromethylation of alcohols and phenols. |

| Pyridine N-oxide Based | N-trifluoromethoxy-4-cyano-pyridinium | Effective for photoredox-catalyzed C-H trifluoromethoxylation of arenes. |

| Azole-Based Reagents | Benzimidazole N-OCF3 scaffold | Generates OCF3 radical under photo-irradiation for trifluoromethoxylation. |

| Trifluoromethyl Benzoates | TFBz | Shelf-stable and can be prepared from inexpensive fluoride (B91410) sources. |

Further research into new scaffolds and activation methods is expected to yield even more versatile and user-friendly trifluoromethoxylation reagents.

Exploration of Sustainable and Greener Synthetic Routes

The principles of green chemistry are increasingly influencing the design of synthetic pathways. For trifluoromethoxylated compounds, this involves minimizing waste, reducing the use of hazardous solvents and reagents, and improving energy efficiency.

Key areas of focus for sustainable synthesis include:

Solvent-Free or Green Solvent Reactions: Developing syntheses that operate without solvents or in environmentally benign solvents like water or bio-derived solvents is a major goal.

Catalytic Processes: Shifting from stoichiometric reagents to catalytic systems reduces waste and improves atom economy.

Renewable Feedstocks: Investigating the use of renewable starting materials to produce fluorinated building blocks is a long-term objective for the chemical industry.

Flow Chemistry: Continuous flow processes can offer better control over reaction parameters, improve safety for hazardous reactions, and facilitate easier scale-up compared to traditional batch methods. The rapid mixing and precise temperature control in flow reactors can be particularly advantageous for highly exothermic fluorination reactions.

Recent work on the synthesis of other fluorinated compounds has demonstrated the successful implementation of greener approaches, such as using hydrogenation under milder conditions and developing stereochemical editing sequences to reduce the process mass intensity (PMI). Applying these principles to the synthesis of Methyl 3-(trifluoromethoxy)propanoate could lead to more economically viable and environmentally responsible production methods.

Investigation of New Catalytic Systems for Selective Transformations

Catalysis is paramount for achieving high selectivity and efficiency in organic synthesis. The development of novel catalytic systems for introducing and transforming the trifluoromethoxy group is a vibrant area of research.

Future challenges and opportunities in this area include:

Enantioselective Catalysis: For applications in life sciences, controlling the stereochemistry is often crucial. Developing catalytic systems that can introduce the OCF3 group enantioselectively or perform selective transformations on molecules containing this group is a significant challenge.

Photoredox and Electrochemical Catalysis: These methods allow for the generation of reactive intermediates under mild conditions, often using visible light or electricity as a driving force. Expanding the scope of these techniques for trifluoromethoxylation reactions is a promising research direction.

Transition-Metal Catalysis: Transition metals have proven effective in a wide range of cross-coupling reactions. Designing new ligands and catalyst systems specifically for C-OCF3 bond formation could enable novel synthetic disconnections.

Biocatalysis: The use of enzymes for fluorination reactions is an emerging field. While challenging, engineering enzymes that can catalyze trifluoromethoxylation would offer a highly selective and sustainable synthetic route.

The table below highlights some catalytic strategies being explored for fluorination and related transformations.

| Catalytic Approach | Catalyst Type | Application |

| Transition-Metal Catalysis | Palladium, Nickel, Copper Complexes | Asymmetric fluorination, cross-coupling reactions. |

| Photoredox Catalysis | Organic Dyes (e.g., 4-CzIPN), Iridium/Ruthenium Complexes | Radical trifluoromethoxylation of (hetero)arenes and ketones. |

| Lewis Acid/Base Catalysis | Chiral Ammonium Salts, Disodium Binaphtholate | Enantioselective trifluoromethylation of aldehydes. |

These catalytic advancements will be instrumental in making complex molecules like this compound more accessible.

Expanding the Scope of Applications for this compound in Emerging Fields of Chemistry

While the trifluoromethoxy group is well-established in pharmaceuticals and agrochemicals, the specific applications of this compound are less explored. Future research will likely focus on leveraging its unique structure as a building block for novel materials and bioactive molecules.

Potential emerging applications include:

Materials Science: The incorporation of fluorinated moieties can enhance the thermal stability, chemical resistance, and lipophobicity of polymers and coatings. This compound could serve as a monomer or additive to create new high-performance materials.

Medicinal Chemistry: As a fragment or intermediate, this compound could be used to synthesize more complex drug candidates. The OCF3 group can be used to fine-tune properties like lipophilicity and metabolic stability, which are critical for drug efficacy.

Advanced Agrochemicals: The trifluoromethoxy group is present in several successful pesticides. New derivatives synthesized from this compound could lead to the development of next-generation crop protection agents with improved properties.

Chemical Probes and Standards: Its well-defined structure could make it useful as an analytical standard or as a building block for creating chemical probes to study biological systems.

The expansion of applications is directly tied to the synthetic accessibility of the compound. As more efficient and sustainable synthetic routes are developed, the exploration of this compound in these emerging fields is expected to grow significantly.

Q & A

Q. What are the optimal synthetic routes for Methyl 3-(trifluoromethoxy)propanoate, and how can reaction efficiency be monitored?

A common approach involves esterification or transesterification reactions. For example, trifluoromethoxy-containing precursors can be reacted with methyl esters under catalytic conditions. A methodology analogous to the synthesis of methyl 3-(3-(trifluoromethoxy)phenyl)propanoate (CAS 255895-90-0) includes using tetrahydrofuran (THF) as a solvent and triethylamine (EtN) as a base to neutralize byproducts . Reaction progress can be monitored via thin-layer chromatography (TLC), as demonstrated in spirocyclic phosphazene syntheses . Purity validation (e.g., ≥95%) is achievable through HPLC or NMR, as noted in studies on structurally similar esters .

Q. What precautions are critical for handling this compound in laboratory settings?

Safety protocols emphasize avoiding inhalation, skin contact, and environmental release. Protective gear (gloves, goggles, lab coats) is mandatory, as outlined in safety data sheets for related fluorinated esters . Waste must be segregated and disposed via certified hazardous waste handlers due to potential bioaccumulation risks associated with fluorinated compounds .

Q. How can the stability of this compound be assessed under varying storage conditions?

Stability studies should evaluate hydrolysis sensitivity (common in esters) by exposing the compound to controlled humidity, temperature, and pH. For example, analogs like methyl 3-(2-hydroxyphenyl)propanoate degrade under acidic/basic conditions, forming carboxylic acids . Accelerated stability testing (e.g., 40°C/75% RH for 6 months) combined with LC-MS can identify degradation products .

Advanced Research Questions

Q. What advanced spectroscopic techniques resolve structural ambiguities in this compound derivatives?

High-resolution mass spectrometry (HRMS) and -NMR are critical for confirming trifluoromethoxy (-OCF) and ester (-COOCH) groups. For example, -NMR chemical shifts for -OCF typically appear at −55 to −58 ppm, distinct from other fluorinated moieties . X-ray crystallography (as used in phosphazene studies) can resolve stereochemistry in crystalline derivatives .

Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?

Density functional theory (DFT) calculations can map electron density profiles to identify reactive sites. For trifluoromethoxy groups, the electron-withdrawing nature increases electrophilicity at the ester carbonyl carbon. Studies on fluorinated benzoate esters (e.g., methyl 3-(trifluoromethoxy)benzoate) suggest that nucleophilic attack occurs preferentially at the carbonyl rather than the trifluoromethoxy group .

Q. What are the environmental degradation pathways of this compound, and how do they compare to other perfluoroalkyl substances (PFAS)?

While specific data on this compound is limited, analogous perfluoroalkylether substances (e.g., 3H-perfluoro-3-[(3-methoxy-propoxy)propanoic acid]) undergo hydrolysis to persistent perfluorocarboxylic acids (PFCAs). Aerobic microbial degradation studies using soil/water matrices can quantify half-lives and byproducts . Contrastingly, non-ether PFAS (e.g., perfluorooctanoic acid) exhibit slower degradation, highlighting the role of ether linkages in altering persistence .

Q. How can this compound be functionalized for pharmaceutical intermediates?

The ester group can be hydrolyzed to the carboxylic acid for coupling reactions (e.g., amide formation). For instance, methyl 3-(4-fluorophenyl)prop-2-ynoate derivatives are used in drug impurity profiling . Alternatively, the trifluoromethoxy group can serve as a bioisostere for methoxy or halogen moieties in kinase inhibitors, as seen in fluorinated benzamide scaffolds .

Methodological Considerations

Q. What analytical challenges arise in quantifying trace impurities in this compound?

Fluorinated impurities (e.g., residual trifluoromethoxy precursors) require GC-MS or LC-MS/MS with selective ion monitoring. For example, perfluorinated boronic acid byproducts (e.g., 3-(trifluoromethyl)phenylboronic acid) can be detected at ppm levels using MRM transitions optimized for fluorinated ions .

Q. How can solvent selection influence the reaction yield of this compound?

Polar aprotic solvents (e.g., THF, DMF) enhance nucleophilicity in esterification, while minimizing hydrolysis. In spirocyclic phosphazene syntheses, THF improved yields by stabilizing intermediates, whereas protic solvents (e.g., methanol) led to side reactions .

Data Contradictions and Resolution

Q. Discrepancies in reported hydrolysis rates of trifluoromethoxy esters: How should researchers address them?

Variations may stem from differences in experimental conditions (pH, temperature) or analytical methods. For example, methyl 3-methoxytetrafluoropropionate hydrolyzes faster under alkaline conditions than neutral . Standardized OECD guidelines (e.g., Test 111) should be adopted for cross-study comparability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.